Cas no 1516143-42-2 (4-HYDRAZINYL-2,6-DIMETHYLPYRIDINE-3-CARBONITRILE)

4-HYDRAZINYL-2,6-DIMETHYLPYRIDINE-3-CARBONITRILE 化学的及び物理的性質
名前と識別子
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- 3-Pyridinecarbonitrile, 4-hydrazinyl-2,6-dimethyl-
- 4-HYDRAZINYL-2,6-DIMETHYLPYRIDINE-3-CARBONITRILE
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- MDL: MFCD24034503
- インチ: 1S/C8H10N4/c1-5-3-8(12-10)7(4-9)6(2)11-5/h3H,10H2,1-2H3,(H,11,12)
- InChIKey: NDDDIZPHWVOBTI-UHFFFAOYSA-N
- SMILES: C1(C)=NC(C)=CC(NN)=C1C#N
4-HYDRAZINYL-2,6-DIMETHYLPYRIDINE-3-CARBONITRILE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-280764-5g |
4-HYDRAZINYL-2,6-DIMETHYLPYRIDINE-3-CARBONITRILE |
1516143-42-2 | 95% | 5g |
$1364.0 | 2023-09-09 | |
Enamine | EN300-280764-0.05g |
4-HYDRAZINYL-2,6-DIMETHYLPYRIDINE-3-CARBONITRILE |
1516143-42-2 | 95% | 0.05g |
$395.0 | 2023-09-09 | |
Enamine | EN300-280764-5.0g |
4-HYDRAZINYL-2,6-DIMETHYLPYRIDINE-3-CARBONITRILE |
1516143-42-2 | 95% | 5.0g |
$1364.0 | 2023-03-01 | |
Enamine | EN300-280764-10.0g |
4-HYDRAZINYL-2,6-DIMETHYLPYRIDINE-3-CARBONITRILE |
1516143-42-2 | 95% | 10.0g |
$2024.0 | 2023-03-01 | |
Enamine | EN300-280764-2.5g |
4-HYDRAZINYL-2,6-DIMETHYLPYRIDINE-3-CARBONITRILE |
1516143-42-2 | 95% | 2.5g |
$923.0 | 2023-09-09 | |
Enamine | EN300-280764-1.0g |
4-HYDRAZINYL-2,6-DIMETHYLPYRIDINE-3-CARBONITRILE |
1516143-42-2 | 95% | 1.0g |
$470.0 | 2023-03-01 | |
Enamine | EN300-280764-10g |
4-HYDRAZINYL-2,6-DIMETHYLPYRIDINE-3-CARBONITRILE |
1516143-42-2 | 95% | 10g |
$2024.0 | 2023-09-09 | |
Enamine | EN300-280764-0.5g |
4-HYDRAZINYL-2,6-DIMETHYLPYRIDINE-3-CARBONITRILE |
1516143-42-2 | 95% | 0.5g |
$451.0 | 2023-09-09 | |
Enamine | EN300-280764-0.25g |
4-HYDRAZINYL-2,6-DIMETHYLPYRIDINE-3-CARBONITRILE |
1516143-42-2 | 95% | 0.25g |
$432.0 | 2023-09-09 | |
Enamine | EN300-280764-0.1g |
4-HYDRAZINYL-2,6-DIMETHYLPYRIDINE-3-CARBONITRILE |
1516143-42-2 | 95% | 0.1g |
$414.0 | 2023-09-09 |
4-HYDRAZINYL-2,6-DIMETHYLPYRIDINE-3-CARBONITRILE 関連文献
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
4-HYDRAZINYL-2,6-DIMETHYLPYRIDINE-3-CARBONITRILEに関する追加情報
Introduction to 4-HYDRAZINYL-2,6-DIMETHYLPYRIDINE-3-CARBONITRILE (CAS No. 1516143-42-2)
4-HYDRAZINYL-2,6-DIMETHYLPYRIDINE-3-CARBONITRILE is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. With the CAS number 1516143-42-2, this compound represents a unique structural motif that combines a hydrazine group with a pyridine core, modified by methyl substituents at the 2 and 6 positions, and a nitrile group at the 3 position. This distinct configuration imparts a rich reactivity profile, making it a valuable intermediate in the synthesis of various biologically active molecules.
The hydrazine moiety in 4-hydrazinyl-2,6-dimethylpyridine-3-carbonitrile is particularly noteworthy due to its ability to participate in diverse chemical transformations. Hydrazine-based compounds are well-documented for their roles in forming Schiff bases, heterocyclic frameworks, and as precursors to more complex pharmacophores. The presence of the carbonitrile group further enhances its utility by enabling reactions such as nucleophilic addition and condensation reactions, which are pivotal in drug discovery and development.
In recent years, the pharmaceutical industry has seen a surge in the exploration of pyridine derivatives due to their prevalence in many FDA-approved drugs. The 2,6-dimethylpyridine scaffold offers structural stability while allowing for functionalization at multiple sites. This makes 4-hydrazinyl-2,6-dimethylpyridine-3-carbonitrile an attractive candidate for medicinal chemists seeking to develop novel therapeutic agents.
One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The hydrazine and carbonitrile functionalities can be leveraged to design molecules that interact with kinase active sites or modulate downstream signaling cascades. Recent studies have demonstrated that hydrazine-containing pyridines can serve as effective scaffolds for developing small-molecule inhibitors with high selectivity and potency.
Another area where 4-hydrazinyl-2,6-dimethylpyridine-3-carbonitrile shows promise is in the development of antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria has necessitated the discovery of novel antimicrobial compounds. The unique structural features of this compound may enable it to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary computational studies suggest that modifications to the hydrazinyl and carbonitrile groups could enhance binding affinity to bacterial targets, offering a new avenue for combating resistant strains.
The synthesis of 4-hydrazinyl-2,6-dimethylpyridine-3-carbonitrile involves multi-step organic transformations that highlight its synthetic versatility. Key steps typically include the introduction of methyl groups at the 2 and 6 positions of a pyridine precursor followed by functionalization at the 3-position with a nitrile group. The hydrazine moiety is often introduced through nucleophilic substitution or condensation reactions with appropriate hydrazine derivatives. These synthetic routes underscore the compound's adaptability for further chemical manipulation.
The reactivity of 4-hydrazinyl-2,6-dimethylpyridine-3-carbonitrile also makes it a valuable tool in materials science applications. For instance, its ability to form coordination complexes with transition metals has been explored for catalytic applications. The coordination geometry and electronic properties of these complexes can be fine-tuned by adjusting the substituents on the pyridine ring, leading to catalysts with tailored activity for various organic transformations.
In conclusion, 4-hydrazinyl-2,6-dimethylpyridine-3-carbonitrile (CAS No. 1516143-42-2) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features enable participation in diverse chemical reactions, making it a versatile intermediate for drug discovery and material science endeavors. As research continues to uncover new applications for this compound, its importance in advancing chemical biology and medicinal chemistry is expected to grow.
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